molecular formula C18H19N3O4 B8705484 Benzyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Benzyl 4-(4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B8705484
M. Wt: 341.4 g/mol
InChI Key: DPSUWFVIHBARBP-UHFFFAOYSA-N
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Patent
US09266864B2

Procedure details

To a mixture of benzyl 4-(4-nitrophenyl)piperazine-1-carboxylate (I3) (1.11 g, 3.25 mmol) and CoCl2 (0.844 g, 6.50 mmol) in MeOH (30 mL) was added NaBH4 (1.23 g, 32.5 mmol) portion-wise at 0° C. Stirring was continued at 0° C. for 1 hour before aqueous 3 M HCl (10 mL) was added. The mixture was concentrated in vacuo to remove the MeOH and the aqueous layer was extracted twice with diethyl ether. The aqueous layer was basified with 1 M aqueous NaOH and extracted twice with EtOAc. The combined organic extracts were dried (MgSO4), concentrated in vacuo, then adsorbed onto silica gel and purified by silica gel column chromatography (Biotage Isolera, 12 g SiO2 cartridge, 50-60% EtOAc in hexanes) to give the title compound K2 as a purple solid (397 mg, 39%); 1H NMR (400 MHz, CDCl3) δ 7.40-7.29 (m, 5H), 6.83-6.78 (m, 2H), 6.68-6.62 (m, 2H), 5.16 (s, 2H), 3.70-3.61 (m, 4H), 3.46 (s, 2H), 3.10-2.86 (m, 4H). LCMS-A: rt 4.650 min; m/z 312.1 [M+H]+.
Quantity
1.11 g
Type
reactant
Reaction Step One
[Compound]
Name
CoCl2
Quantity
0.844 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.23 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Yield
39%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=3)=[O:17])[CH2:12][CH2:11]2)=[CH:6][CH:5]=1)([O-])=O.[BH4-].[Na+].Cl>CO>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([N:10]2[CH2:11][CH2:12][N:13]([C:16]([O:18][CH2:19][C:20]3[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=3)=[O:17])[CH2:14][CH2:15]2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
CoCl2
Quantity
0.844 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the MeOH
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (Biotage Isolera, 12 g SiO2 cartridge, 50-60% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N1CCN(CC1)C(=O)OCC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 397 mg
YIELD: PERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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